
Angelic Anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angelic Anhydride is an aliphatic acid anhydride derived from unsaturated hydrocarbon acid anhydrides . It has a molecular formula of C10H14O3 .
Synthesis Analysis
A highly efficient synthesis reaction of carboxylic anhydrides catalyzed by triphenylphosphine oxide is described for the quick synthesis of a range of symmetric carboxylic anhydrides and cyclic anhydrides under mild and neutral conditions with a high yield . Another method involves the acylation of Ingenol with angelic anhydride in a continuous flow platform .Molecular Structure Analysis
The molecular structure of Angelic Anhydride is characterized by a molecular formula of C10H14O3, an average mass of 182.216 Da, and a monoisotopic mass of 182.094299 Da .Chemical Reactions Analysis
The chemistry of acid anhydrides is similar to that of acid chlorides, although anhydrides react more slowly. Thus, acid anhydrides react with water to form acids, with alcohols to form esters, with amines to form amides .Scientific Research Applications
Synthesis of Bioactive Molecules
Angelic Anhydride plays a significant role in the development of syntheses of bioactive natural product molecules and active pharmaceutical ingredients (APIs). The continuous flow technologies have made a major impact on this development .
Polymer Synthesis
Polyfunctional cyclic organic anhydrides, including Angelic Anhydride, are widely used in the synthesis within the materials field . They are used as cure agents (crosslinkers) for petroleum-based and renewable sources .
Monomer Synthesis
Angelic Anhydride is used in monomer synthesis, which leads to various applications in the polymer field .
Structural Modifier
Angelic Anhydride can be used as a structural modifier of cellulose nanocrystals by melt blending .
Ring-Opening Copolymerization
Angelic Anhydride is used in ring-opening copolymerization alternated with epoxides in polyesters .
Maleimide-Based Polymers
Angelic Anhydride is used in the synthesis of maleimide-based polymers .
Highly Emissive Polymers
Angelic Anhydride is used in the synthesis of highly emissive polymers .
Antimicrobial Polymers
Angelic Anhydride is used in the synthesis of antimicrobial polymers .
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for Angelic Anhydride are not mentioned in the search results, it is noted that continuous flow technologies have had major impacts on the development of syntheses of bioactive natural product molecules and active pharmaceutical ingredients (APIs) . This suggests potential future directions in optimizing the synthesis process of Angelic Anhydride and exploring its applications in the production of APIs.
properties
IUPAC Name |
[(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h5-6H,1-4H3/b7-5-,8-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLSLRANKCHLV-SFECMWDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(=O)C(=CC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C(=O)OC(=O)/C(=C\C)/C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94487-74-8 |
Source


|
| Record name | Angelic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Angelic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUP8L9D9RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)

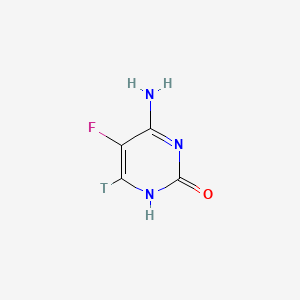

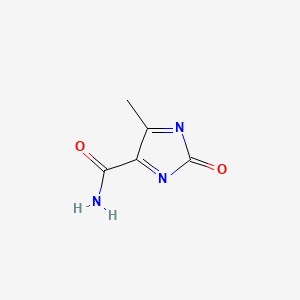

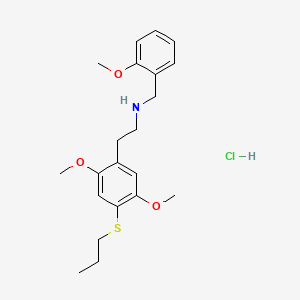
![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
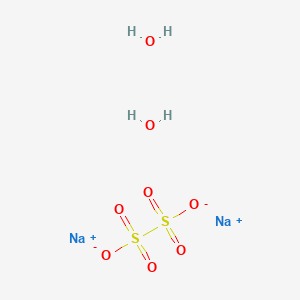
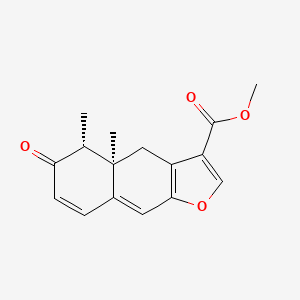
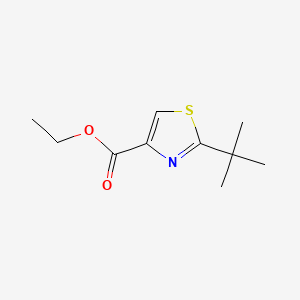
![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)